molecular formula C7H8F2N2O2 B13302287 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2,2-difluoroacetic acid

2-(1,2-Dimethyl-1H-imidazol-5-yl)-2,2-difluoroacetic acid

Cat. No.: B13302287
M. Wt: 190.15 g/mol
InChI Key: GTMHBVORRAORER-UHFFFAOYSA-N
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Description

2-(1,2-Dimethyl-1H-imidazol-5-yl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of an imidazole ring substituted with two methyl groups and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2,2-difluoroacetic acid typically involves the reaction of 1,2-dimethylimidazole with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be implemented to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dimethyl-1H-imidazol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

2-(1,2-Dimethyl-1H-imidazol-5-yl)-2,2-difluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing their activity. The difluoroacetic acid moiety may also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylimidazole: Shares the imidazole ring structure but lacks the difluoroacetic acid moiety.

    Difluoroacetic acid: Contains the difluoroacetic acid group but lacks the imidazole ring.

    2-(1H-Imidazol-5-yl)-2,2-difluoroacetic acid: Similar structure but without the methyl substitutions on the imidazole ring.

Uniqueness

2-(1,2-Dimethyl-1H-imidazol-5-yl)-2,2-difluoroacetic acid is unique due to the combination of the imidazole ring with methyl substitutions and the difluoroacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

2-(2,3-dimethylimidazol-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H8F2N2O2/c1-4-10-3-5(11(4)2)7(8,9)6(12)13/h3H,1-2H3,(H,12,13)

InChI Key

GTMHBVORRAORER-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C(C(=O)O)(F)F

Origin of Product

United States

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